3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with methyl, methylamino, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-(methylamino)benzoic acid with hydrazine hydrate, followed by cyclization with formamide. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of N-alkylated triazine derivatives.
Scientific Research Applications
3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(methylamino)phenol
- 3-Methyl-4-(methylamino)benzoic acid
- 3-Methyl-4-(methylamino)azobenzene
Uniqueness
Compared to similar compounds, 3-Methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one stands out due to its unique triazine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
56476-19-8 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-methyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H12N4O/c1-8-13-14-10(11(16)15(8)12-2)9-6-4-3-5-7-9/h3-7,12H,1-2H3 |
InChI Key |
XTJATUVRGKKKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C(=O)N1NC)C2=CC=CC=C2 |
Origin of Product |
United States |
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